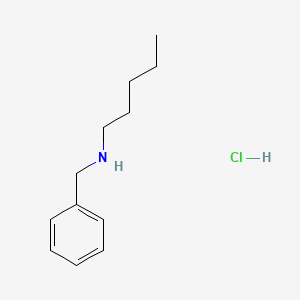
Benzyl-Pentyl-Ammonium Chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
. This compound is known for its surfactant properties, making it useful in a range of applications from disinfectants to phase transfer catalysts.
Mechanism of Action
Target of Action
Benzyl-Pentyl-Ammonium Chloride, also known as N-benzylpentan-1-amine;hydrochloride, is a type of quaternary ammonium compound (QAC). QACs are known to target a wide range of cellular components, particularly enzymes that control various respiratory and metabolic activities . The primary targets of QACs are the cellular membrane lipid bilayers of bacteria .
Mode of Action
The bactericidal action of this compound is believed to be due to the disruption of intermolecular interactions . This disruption can cause the dissociation of cellular membrane lipid bilayers of bacteria, resulting in compromised cellular permeability control and the leakage of important cellular contents . This leads to the death of the bacterial cells.
Biochemical Pathways
It is known that qacs like this compound can cause reactions at the benzylic position, which includes free radical bromination, nucleophilic substitution, and oxidation . These reactions can lead to changes in the structure and function of the targeted biomolecules, disrupting the normal biochemical pathways within the bacterial cells.
Pharmacokinetics
It is known that qacs are very soluble in water and ethanol , which suggests that they could be readily absorbed and distributed within the body. The metabolism and excretion of this compound would likely depend on its chemical structure and the specific metabolic pathways present in the organism.
Result of Action
The primary result of the action of this compound is the death of bacterial cells. By disrupting the cellular membrane and causing the leakage of cellular contents , this compound can effectively kill bacteria, making it a potent antimicrobial agent.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of other compounds can affect its efficacy. It has been suggested that the ubiquitous and frequent use of QACs in commercial products can generate selective environments that favor microbial phenotypes potentially cross-resistant to a variety of compounds . Furthermore, the pH and temperature of the environment can also influence the stability and action of this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of Benzyl-Pentyl-Ammonium Chloride typically involves a quaternized addition reaction. One common method is to react benzyl chloride with pentylamine in the presence of a solvent such as acetone . The reaction conditions usually involve moderate temperatures to ensure the reaction proceeds efficiently while minimizing the formation of by-products.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and improves the yield and purity of the final product. The use of solvents like acetone, which can be recycled, also makes the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
Benzyl-Pentyl-Ammonium Chloride undergoes various chemical reactions, including:
Oxidation: The benzylic position is particularly reactive and can be oxidized to form benzoic acids when treated with oxidizing agents like potassium permanganate.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles.
Reduction: Although less common, reduction reactions can also occur, particularly at the benzylic position.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) under acidic conditions.
Substitution: Nucleophiles such as hydroxide ions (OH⁻) or other halides.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄).
Major Products
Oxidation: Benzoic acids.
Substitution: Various substituted benzyl derivatives.
Reduction: Reduced benzyl compounds.
Scientific Research Applications
Benzyl-Pentyl-Ammonium Chloride has a wide range of applications in scientific research:
Chemistry: Used as a phase transfer catalyst in organic synthesis.
Biology: Investigated for its antimicrobial properties, particularly against antibiotic-resistant pathogens.
Industry: Used in the formulation of disinfectants and cleaning agents.
Comparison with Similar Compounds
Similar Compounds
Benzalkonium Chloride: Another quaternary ammonium compound with similar antimicrobial properties.
Dimethyldioctadecyl-Ammonium Bromide: Known for its use in disinfectants and its genotoxic effects at certain concentrations.
Uniqueness
Benzyl-Pentyl-Ammonium Chloride is unique due to its specific alkyl chain length, which provides a balance between hydrophobic and hydrophilic properties. This makes it particularly effective in applications requiring both surfactant and antimicrobial properties.
Properties
CAS No. |
90389-36-9 |
|---|---|
Molecular Formula |
C25H32O5 |
Molecular Weight |
412.5 g/mol |
IUPAC Name |
methyl (1'R,2S,2'S,3'S,5'S,7'S,10'S,11'R,18'R)-7',11'-dimethyl-5,14'-dioxospiro[oxolane-2,6'-pentacyclo[8.8.0.02,7.03,5.011,16]octadec-15-ene]-18'-carboxylate |
InChI |
InChI=1S/C25H32O5/c1-23-7-4-14(26)10-13(23)11-16(22(28)29-3)20-17(23)5-8-24(2)21(20)15-12-18(15)25(24)9-6-19(27)30-25/h10,15-18,20-21H,4-9,11-12H2,1-3H3/t15-,16-,17+,18+,20-,21+,23+,24+,25+/m1/s1 |
InChI Key |
YDIQJONNFLVNGD-FPMRONRSSA-N |
SMILES |
CCCCCNCC1=CC=CC=C1.Cl |
Isomeric SMILES |
C[C@]12CCC(=O)C=C1C[C@H]([C@@H]3[C@@H]2CC[C@]4([C@H]3[C@@H]5C[C@@H]5[C@@]46CCC(=O)O6)C)C(=O)OC |
Canonical SMILES |
CC12CCC(=O)C=C1CC(C3C2CCC4(C3C5CC5C46CCC(=O)O6)C)C(=O)OC |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















